molecular formula C6H4SSe B3250733 Selenolo[3,2-b]thiophene CAS No. 20503-37-1

Selenolo[3,2-b]thiophene

Cat. No.: B3250733
CAS No.: 20503-37-1
M. Wt: 187.1 g/mol
InChI Key: FPDOSPSUXAVNKK-UHFFFAOYSA-N
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Description

Selenolo[3,2-b]thiophene is a heterocyclic compound that features a fused ring system containing both selenium and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Selenolo[3,2-b]thiophene can be synthesized through various methods. One common approach involves the cyclization of selenoenyne or selenoalkyne precursors in the presence of electrophilic reagents such as sodium halides . Another method includes the Stille coupling reaction, where this compound is used as a monomer to create copolymers with other heterocyclic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the Stille coupling reaction and electrophilic cyclization suggests potential for industrial synthesis. These methods can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reagent concentrations .

Mechanism of Action

The mechanism by which selenolo[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of selenium and sulfur atoms in the fused ring system allows for unique interactions with molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities such as antioxidant and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing analog that lacks selenium.

    Selenophene: A selenium-containing analog that lacks sulfur.

Uniqueness

Selenolo[3,2-b]thiophene is unique due to its fused ring system containing both selenium and sulfur. This dual presence enhances its electronic properties and stability compared to thiophene and selenophene, making it a valuable compound for advanced applications in materials science and medicinal chemistry .

Properties

IUPAC Name

selenopheno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4SSe/c1-3-7-5-2-4-8-6(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOSPSUXAVNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1[Se]C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4SSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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